molecular formula C13H18ClFN2O2 B2863536 Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride CAS No. 1034057-93-6

Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride

Cat. No.: B2863536
CAS No.: 1034057-93-6
M. Wt: 288.75
InChI Key: ZKCOORKLTLUZCC-ZVWHLABXSA-N
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Description

“Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It is a white to yellow solid and has a molecular weight of 270.76 . It is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.ClH/c1-10-7-14-8-12 (10)15-13 (16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3, (H,15,16);1H/t10-,12-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 270.76 and is stored at temperatures between 2-8°C .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride”, is an important task of modern organic chemistry .

Properties

IUPAC Name

benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCOORKLTLUZCC-ZVWHLABXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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